
4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl 2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl 2-methylpropanoate is a chemical compound belonging to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
作用机制
Target of Action
The primary targets of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl 2-methylpropanoate are currently unknown. This compound is a derivative of coumarin , a natural constituent of many plants and essential oils
Mode of Action
It’s known that coumarin derivatives can interact with various biological targets through non-covalent interactions such as hydrogen bonding . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
As a coumarin derivative, it may potentially influence pathways where coumarins are known to act, such as the inhibition of the enzyme cyclooxygenase . .
Pharmacokinetics
It’s known that the presence of a chlorine atom can often improve the pharmacokinetic properties of compounds by offering increased resistance to metabolic degradation . .
Result of Action
As a coumarin derivative, it may share some of the known effects of coumarins, such as anti-inflammatory, anticoagulant, and antimicrobial activities . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl 2-methylpropanoate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include refluxing the mixture and subsequent purification steps to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
化学反应分析
Types of Reactions
4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl 2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
科学研究应用
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl acetate
- 4-methyl-6-nitro-2-oxo-2H-chroman-7yl-2-(4-(4-fluorophenyl)-6-phenyl-2H-1,3-thiazin-2-yl-amino)acetates
Uniqueness
4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl 2-methylpropanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
IUPAC Name |
(4-methyl-2-oxo-3-phenylchromen-7-yl) 2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-12(2)19(21)23-15-9-10-16-13(3)18(14-7-5-4-6-8-14)20(22)24-17(16)11-15/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGLHPONTJAJIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C(C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide](/img/structure/B2999933.png)
![2-(2,4-dichlorophenoxy)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]acetamide](/img/structure/B2999934.png)
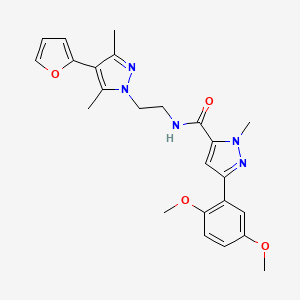
![ethyl 4-[4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperazine-1-carboxylate](/img/structure/B2999937.png)

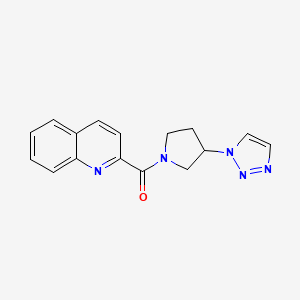
![5-ethoxy-1,3-bis(piperidin-1-ylmethyl)-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B2999940.png)
![N-(2,5-dimethoxyphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2999942.png)
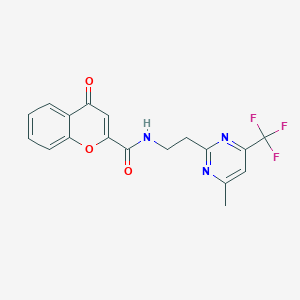
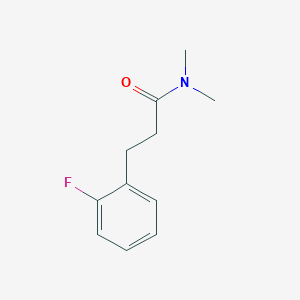
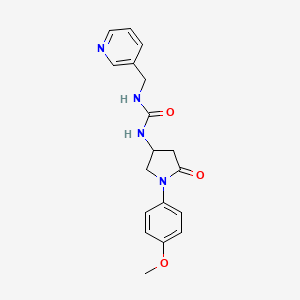
![4-Phenyl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]oxane-4-carboxamide](/img/structure/B2999949.png)
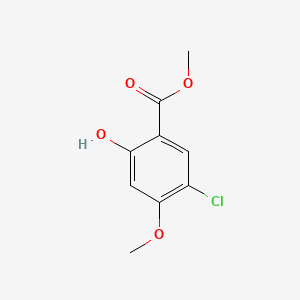
![imidazo[1,2-b]pyridazin-8(5H)-one](/img/structure/B2999954.png)
